molecular formula C20H21N3O4 B12965811 Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12965811
M. Wt: 367.4 g/mol
InChI Key: GXGWZEFTMBLEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of the indoline and piperidine moieties in the structure adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the condensation reaction involving isatin, benzylamine, and nitroalkenes under reflux conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which promotes the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

    Reduction: Formation of benzyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex spirocyclic compounds.

Scientific Research Applications

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl 5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21N3O4/c24-19(27-13-15-4-2-1-3-5-15)22-10-8-20(9-11-22)14-21-18-7-6-16(23(25)26)12-17(18)20/h1-7,12,21H,8-11,13-14H2

InChI Key

GXGWZEFTMBLEBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.